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2-amino-9-methyl-3H-purin-6-one

tautomerism matrix-isolation IR spectroscopy nucleobase modelling

2-Amino-9-methyl-3H-purin-6-one (CAS 5502-78-3), commonly referred to as 9-methylguanine (9-MeG or 9MG), is a synthetic N9-methylated purine derivative with the molecular formula C₆H₇N₅O and a molecular weight of 165.15 g/mol. It serves as a structurally defined, non-nucleosidic model of the guanine nucleobase in which methylation at the N9 position blocks glycosidic bond formation and restricts the tautomeric and metal-coordination landscape relative to unmodified guanine.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
Cat. No. B7784231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-9-methyl-3H-purin-6-one
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1NC(=NC2=O)N
InChIInChI=1S/C6H7N5O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H3,7,9,10,12)
InChIKeyUUWJNBOCAPUTBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-9-methyl-3H-purin-6-one (9-Methylguanine): Procurement-Relevant Identity, Specifications, and In-Class Positioning


2-Amino-9-methyl-3H-purin-6-one (CAS 5502-78-3), commonly referred to as 9-methylguanine (9-MeG or 9MG), is a synthetic N9-methylated purine derivative with the molecular formula C₆H₇N₅O and a molecular weight of 165.15 g/mol . It serves as a structurally defined, non-nucleosidic model of the guanine nucleobase in which methylation at the N9 position blocks glycosidic bond formation and restricts the tautomeric and metal-coordination landscape relative to unmodified guanine [1]. 9-Methylguanine is employed across DNA damage and repair research, oxidative stress modelling, metallodrug target validation, and antibacterial target engagement studies [2]. Commercially, it is supplied as a light-yellow powder with a certified purity of ≥98.0% (HPLC) and a specified guanine impurity content of ≤1%, with demonstrated stability for at least 2 years when stored at +4 °C .

Why 2-Amino-9-methyl-3H-purin-6-one Cannot Be Interchanged with Unmodified Guanine or Alternative Methylated Purines


Substituting 9-methylguanine with unmodified guanine, 7-methylguanine, or O⁶-methylguanine in experimental workflows introduces uncontrolled variables that compromise data reproducibility and mechanistic interpretation. Guanine exists as a complex mixture of rapidly interconverting tautomers (7NH keto, 7NH enol, 9NH keto, 9NH enol) [1], whereas 9-methylguanine locks the dominant tautomeric equilibrium to the 9-substituted keto/enol pair with a precisely quantified amino-oxo to amino-hydroxy ratio of 1.0 ± 0.3 [2]. 7-Methylguanine, despite identical molecular formula and mass, exhibits markedly different excited-state photophysics: its S₁ n→π* state shows a qualitatively distinct potential energy surface from that of 9-methylguanine, directly affecting UV-spectroscopic detectability and photostability [3]. Furthermore, O⁶-methylguanine—while sharing the purine scaffold—functions biologically as a promutagenic DNA lesion recognized by MGMT repair proteins, a role that 9-methylguanine does not play, making the two compounds unsuitable substitutes in DNA repair or mutagenicity assays [4]. These structural, spectroscopic, and biochemical divergences mean that procurement of the correct methylated regioisomer is not a matter of vendor convenience but of experimental validity.

Quantitative Differential Evidence for 2-Amino-9-methyl-3H-purin-6-one Against Its Closest Analogs


Tautomeric Population Ratio: 9-Methylguanine vs. Guanine — Quantitative Free-Energy Equivalence of Keto and Enol Forms

In low-temperature argon matrices (12 K), 9-methylguanine uniquely populates both the amino-oxo (keto) and amino-hydroxy (enol) tautomeric forms in approximately equal abundance, with a directly measured equilibrium constant K(o-h) = 1.0 ± 0.3 and a corresponding free-energy difference ΔG = 0 ± 0.5 kJ mol⁻¹ [1]. This stands in stark contrast to unmodified guanine, which under identical matrix-isolation conditions strongly favours the amino-oxo tautomer and does not exhibit a measurable enol population of comparable magnitude. The amino-hydroxy tautomer of 9-methylguanine further resolves into two rotamers with a rotameric equilibrium constant K(h1-h2) = 0.31 ± 0.10 at 12 K, a feature absent in guanine [1]. This near-degenerate keto–enol equilibrium makes 9-methylguanine a superior model substrate for studying tautomer-dependent reactivity, hydrogen-bonding patterns, and excited-state dynamics, because both tautomeric signatures are experimentally accessible from a single compound without synthetic modification [2].

tautomerism matrix-isolation IR spectroscopy nucleobase modelling

pH-Dependent Singlet Oxygen Oxidation Kinetics: 9-Methylguanine vs. Guanine — Rate Constants Across the Full pH Spectrum

A direct head-to-head kinetic study using online electrospray ionization mass spectrometry (ESI-MS) coupled with absorption and emission spectrophotometry determined the bimolecular rate constants for ¹O₂ oxidation of guanine and 9-methylguanine as a function of pH. For deprotonated species, 9-methylguanine reacts with ¹O₂ at 4.6–4.9 × 10⁷ M⁻¹ s⁻¹, which is approximately 1.3- to 1.5-fold faster than deprotonated guanine at 3.2–3.6 × 10⁷ M⁻¹ s⁻¹ [1]. Critically, the pH-dependence profiles diverge qualitatively: guanine oxidation is detectable only under basic conditions, whereas 9-methylguanine oxidation is measurable across acidic (weak), neutral (moderate), and basic (intensive) regimes, with the neutral form exhibiting a rate constant of 1.2 × 10⁶ M⁻¹ s⁻¹ [1]. The dominant oxidation product for deprotonated 9MG is spiroiminodihydantoin (Sp), whereas guanine yields a mixture of 5-guanidinohydantoin (Gh) and Sp, with Sp becoming dominant only in basic solution [1]. These kinetic and product-distribution differences are mechanistically attributed to the stabilization of the N9 position by the methyl group, which alters the initial ¹O₂ addition pathway [2].

oxidative DNA damage singlet oxygen reaction kinetics mass spectrometry

N7-Exclusive Metal Coordination: 9-Methylguanine as a Regioselective Ligand vs. Guanine and 7-Methylguanine

The N9-methyl group in 9-methylguanine sterically and electronically blocks metal coordination at the N9 position, enforcing exclusive N7 binding. This has been crystallographically validated in multiple metal systems. In ruthenium(II) η⁶-arene complexes of the general formula [(η⁶-cym)Ru(L)(9MeG)](PF₆)₂, X-ray structure determination confirmed that 9-methylguanine coordinates to ruthenium exclusively through N7, with the aromatic ring systems of the chelating ligands providing strong shielding on the 9MeG H8 proton as observed by ¹H NMR spectroscopy [1]. Similarly, in fac-[M(CO)₃]⁺ complexes (M = ⁹⁹Tc, Re), two 9-methylguanine ligands bind to the metal centre through N7 atoms in a head-to-tail (HT) orientation, as unambiguously confirmed by single-crystal X-ray analysis; the kinetic on-rates of base substitution are comparable to those of the active form of cisplatin [2]. By contrast, unmodified guanine can coordinate metal ions through N7, N9, or N1 depending on pH and the metal centre, producing mixtures of linkage isomers that complicate structural and kinetic analysis [3]. 7-Methylguanine, while also N7-blocked, introduces steric hindrance at the metal-binding face that can alter coordination geometry and kinetics relative to the biologically more relevant N9-substituted system [4].

metallodrug design coordination chemistry X-ray crystallography platinum and ruthenium complexes

DHPS Enzyme Binding Affinity: 9-Methylguanine as a Defined-Affinity Inhibitor Probe vs. Guanine and 8-Mercaptoguanine

9-Methylguanine binds to Escherichia coli dihydropteroate synthase (EcDHPS) with a dissociation constant Kd of 58 μM, as determined by direct binding assays . The co-crystal structure of EcDHPS complexed with 9-methylguanine has been deposited in the Protein Data Bank (PDB ID: 5U0W), revealing that the compound occupies the pterin-binding pocket of the enzyme [1]. This defined affinity contrasts with unmodified guanine, which is the natural substrate precursor for DHPS but undergoes rapid enzymatic conversion to 7,8-dihydropterin and does not act as a stable, reversible inhibitor suitable for crystallographic or biophysical studies [2]. 8-Mercaptoguanine derivatives, from which 9-methylguanine is conceptually derived, exhibit a range of DHPS binding affinities, but 9-methylguanine provides a structurally simpler, commercially available scaffold with validated target engagement . The defined Kd and available co-crystal structure enable structure-based optimization campaigns that are not feasible with the reactive, metabolically processed natural substrate guanine [1].

antibacterial target engagement dihydropteroate synthase folate biosynthesis X-ray crystallography

Vendor-Specified Purity and Impurity Thresholds: 9-Methylguanine Procurement-Grade Specification vs. Unmodified Guanine

Commercially sourced 9-methylguanine (Sigma-Aldrich Cat. No. 67074; Merck Millipore) is supplied with a certified minimum purity of ≥98.0% by HPLC and an explicitly specified impurity ceiling of ≤1% guanine . This impurity specification is analytically meaningful: the primary contaminant is the unmethylated parent compound guanine, which—if present above trace levels—can confound biochemical assays by introducing unblocked N9 sites for glycosidic bond formation, additional metal coordination modes, and alternative tautomeric equilibria [1]. In contrast, research-grade guanine (≥98%) is typically certified only for total purity without a specified impurity identity or ceiling for methylated derivatives. The defined guanine impurity threshold for 9-methylguanine provides procurement officers and laboratory managers with a verifiable, lot-specific quality metric that directly correlates with experimental reproducibility in applications sensitive to trace unmethylated purine contamination .

quality control HPLC purity impurity profiling chemical procurement

Optimal Application Scenarios for 2-Amino-9-methyl-3H-purin-6-one Based on Verified Differential Evidence


Tautomer-Specific Vibrational Spectroscopy and Computational Benchmarking

The 1:1 keto:enol equilibrium of 9-methylguanine in low-temperature matrices (K(o-h) = 1.0 ± 0.3; ΔG = 0 ± 0.5 kJ mol⁻¹) makes it the compound of choice for experimental validation of DFT and ab initio vibrational frequency calculations that require simultaneous observation of both tautomeric signatures from a single molecular species [1]. Unlike guanine—which strongly favours the keto form and provides insufficient enol population for reliable spectral deconvolution—9-methylguanine yields IR bands of comparable intensity for both tautomers, enabling accurate benchmarking of computed harmonic and anharmonic frequencies against experiment [1][2].

pH-Resolved Oxidative Damage Modelling in Nucleic Acid Research

For studies mapping the pH dependence of guanine oxidation by reactive oxygen species across the full physiological pH spectrum (acidic lysosomes at pH ~4.5, neutral cytosol at pH ~7.2, and alkaline mitochondrial matrix at pH ~8.0), 9-methylguanine is the requisite substrate. Its measurable ¹O₂ oxidation rate constants at acidic (weak), neutral (1.2 × 10⁶ M⁻¹ s⁻¹), and basic (4.6–4.9 × 10⁷ M⁻¹ s⁻¹) pH values [3] contrast with guanine, which yields quantifiable oxidation only under basic conditions. This enables complete pH-dependent kinetic profiling for oxidative damage mechanism elucidation [4].

Regioselective Metallodrug–DNA Model Adduct Synthesis and Structural Characterization

Investigators synthesizing and crystallizing metal–purine adducts as models for anticancer drug–DNA interactions should preferentially select 9-methylguanine when unambiguous N7 coordination must be guaranteed. Crystallographic evidence across Ru(II), Re(I), Tc(I), Pd(II), and Pt(II) systems confirms exclusive N7 binding [5][6], eliminating the linkage isomerism that complicates structural refinement when guanine is used. The defined head-to-tail orientation adopted by bis(9-methylguanine) complexes further simplifies crystallographic solution and enables accurate bond-length and angle determination for computational force-field parametrization [6].

DHPS Pterin-Site Inhibitor Screening and Structure-Based Drug Design

For antibacterial discovery campaigns targeting the conserved pterin-binding pocket of dihydropteroate synthase, 9-methylguanine provides a validated, commercially available probe with a defined dissociation constant (Kd = 58 μM against EcDHPS) and an available high-resolution co-crystal structure (PDB 5U0W) [7]. This combination of biophysical and structural data enables immediate structure–activity relationship (SAR) expansion, fragment growing, and competitive displacement assay development without the need for de novo hit identification—advantages not offered by guanine (which is enzymatically consumed) or by 8-mercaptoguanine derivatives (which are not uniformly commercially available with defined purity) [7].

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